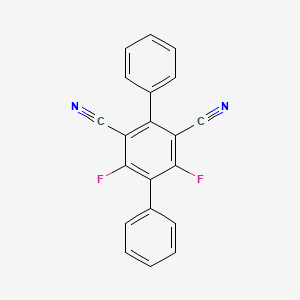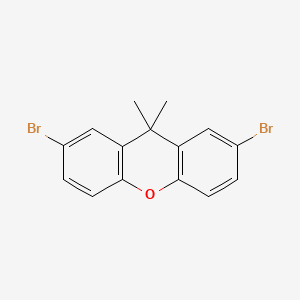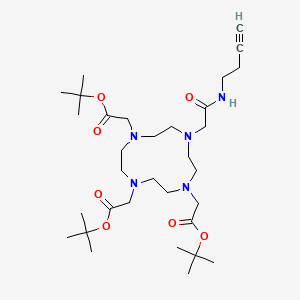
4,6-difluoro-2,5-diphenylbenzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile is a fluorinated aromatic compound that belongs to the terphenyl family. This compound is characterized by the presence of two fluorine atoms and two cyano groups attached to the terphenyl backbone. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction conditions often include heating the mixture to a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura reaction is optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted terphenyl derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism by which 3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and dipole-dipole interactions. These interactions can influence the compound’s binding affinity and specificity towards certain biological targets, such as enzymes or receptors .
類似化合物との比較
Similar Compounds
- 2’,4,4’‘-Difluoro-1,1’:4’,1’'-terphenyl
- 2’,5’-Difluoro-1,1’:4’,1’'-terphenyl
- 2’,5’-Difluoro-4,4’‘-diphenoxy-1,1’:4’,1’'-terphenyl
Uniqueness
3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile is unique due to the specific positioning of the fluorine atoms and cyano groups, which impart distinct electronic and steric properties. These features can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
4,6-difluoro-2,5-diphenylbenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F2N2/c21-19-15(11-23)17(13-7-3-1-4-8-13)16(12-24)20(22)18(19)14-9-5-2-6-10-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAXLKSAPBGZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)F)C3=CC=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]](/img/structure/B8201937.png)




![6H-Isoindolo[2,1-a]indole](/img/structure/B8201971.png)





![(3aR,8aS)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8202008.png)
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8202024.png)
![(R)-4-(2-((p-Tolyloxy)methyl)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8202041.png)
